molecular formula C12H10N2O2 B11889636 1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one CAS No. 37703-63-2

1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one

Cat. No.: B11889636
CAS No.: 37703-63-2
M. Wt: 214.22 g/mol
InChI Key: MUAZLHPQLAORKV-UHFFFAOYSA-N
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Description

1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one is a heterocyclic compound that features a chromene and pyrazole fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2H-chromen-2-one with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and cost-effectiveness, often using catalysts and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromeno-pyrazole oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific structural features .

Biological Activity

1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound features a fused chromene and pyrazole structure, which contributes to its biological activity. It can be synthesized through various methods involving the reaction of chromene derivatives with hydrazine or other nucleophiles.

Table 1: Synthesis Pathways for this compound

Synthesis MethodReactantsConditionsYield
Hydrazine ReactionChromene derivative + HydrazineBase-catalyzedVaries
Cyclization4-hydroxycoumarin + Aryl hydrazineAcidic mediumHigh

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, this compound has shown promising results in inhibiting tumor cell proliferation in vitro. The compound's mechanism of action may involve the induction of apoptosis in cancer cells.

Case Study: Antitumor Efficacy
In a study involving various cancer cell lines (A549, MCF-7), the compound demonstrated IC50 values comparable to established chemotherapeutic agents. The results suggest that it may act through pathways involving cell cycle arrest and apoptosis induction.

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory effects. This compound was evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-inflammatory Activity Comparison

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound76% at 10 µM85% at 10 µM
Dexamethasone (control)76% at 1 µM86% at 1 µM

Antimicrobial Activity

The antimicrobial potential of this compound was assessed against various bacterial strains. Preliminary results indicate effective inhibition against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing
In vitro tests against E. coli and Staphylococcus aureus showed that the compound could reduce bacterial viability significantly at concentrations as low as 20 µg/mL.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Inhibition of Kinases : Evidence suggests that this compound may inhibit kinases involved in cell proliferation and survival.
  • Cytokine Modulation : The compound appears to modulate the expression of key inflammatory cytokines.

Properties

CAS No.

37703-63-2

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

1,3-dimethylchromeno[2,3-c]pyrazol-4-one

InChI

InChI=1S/C12H10N2O2/c1-7-10-11(15)8-5-3-4-6-9(8)16-12(10)14(2)13-7/h3-6H,1-2H3

InChI Key

MUAZLHPQLAORKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)C3=CC=CC=C3O2)C

Origin of Product

United States

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